E3 Ligase Ligand-linker Conjugate 62 vs. Conjugate 18: Different Linker Architectures for Distinct PROTAC Geometries
The primary differentiation between Conjugate 62 and its analog, E3 Ligase Ligand-linker Conjugate 18, is rooted in their distinct linker architectures and functional handles, which are designed to impart different spatial and chemical properties to the final PROTAC . While both incorporate a thalidomide-based CRBN-recruiting ligand, Conjugate 62 features a complex, constrained linker with a tert-butyl carbamate-protected amine, whereas Conjugate 18 utilizes a more extended, flexible linker containing piperazine and piperidine rings . The molecular weight (540.6 g/mol vs. 597.7 g/mol) and molecular formulas (C28H36N4O7 vs. C31H43N5O7) also reflect their unique chemical compositions .
| Evidence Dimension | Linker structure and molecular weight |
|---|---|
| Target Compound Data | Conjugate 62: Contains an oxycyclobutyl-methylamino-piperidine linker; Molecular Weight: 540.6 g/mol |
| Comparator Or Baseline | Conjugate 18: Contains an ethoxy-piperidine-piperazine linker; Molecular Weight: 597.7 g/mol |
| Quantified Difference | Conjugate 62 has a lower molecular weight by 57.1 g/mol and a distinct, more constrained linker geometry compared to Conjugate 18 |
| Conditions | Chemical structure analysis based on vendor datasheets. |
Why This Matters
For a procurement scientist, this difference is critical as the linker structure directly dictates the achievable ternary complex geometry and physicochemical properties of the final PROTAC, making these conjugates non-interchangeable.
